4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine
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Description
Molecular Structure Analysis
The molecular structure of BBPMP involves a pyrrolidine ring, which is a five-membered ring consisting of four carbon atoms and one nitrogen atom . The pyrrolidine ring is characterized by its sp3-hybridization, contribution to the stereochemistry of the molecule, and increased three-dimensional (3D) coverage due to the non-planarity of the ring .Scientific Research Applications
Reactivity and Biological Activity
4-Methyl- and 4-(Halophenyl)pyrimidinium (4-Halobenzoyl)methylides, including derivatives of 4-{[1-(3-Bromobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine, have been studied for their reactivity and biological activity. These compounds show varying stability and reactivity, influenced by substituents on the ylide carbanion and pyrimidinium cation. They exhibit potential as nucleophilic reagents and 1,3-dipoles in reactions. Remarkably, some derivatives display significant activity against microorganisms, suggesting a link between structure and biological efficacy (Moldoveanu & Mangalagiu, 2005).
Synthesis of Thiazolo[4,5‐d]pyrimidine Derivatives
Research into the synthesis of thiazolo[4,5-d]pyrimidine derivatives from 4-Amino-5-bromo-2-substituted-aminopyrimidines, related to the subject compound, highlights the compound's utility in forming new derivatives. These derivatives are achieved through reactions with isothiocyanates, showcasing the compound's versatility in synthesizing heterocyclic compounds with potential biological activities (Bakavoli, Nikpour, & Rahimizadeh, 2006).
Antiplatelet and Antiphlogistic Activities
Derivatives of this compound have been synthesized and screened for antiplatelet in vitro activity. Some compounds, particularly those with a benzopyranopyrimidine structure, have shown promising results against ADP and arachidonic acid-induced aggregation, highlighting their potential as antiplatelet agents with notable efficacy (Bruno et al., 2001).
Antiviral and Antitumor Potential
Studies have also focused on the antiviral and antitumor potential of pyrimidine derivatives. For example, functionalized pyrrolidines derived from the core structure have been explored for their ability to inhibit alpha-mannosidase activity and the growth of human tumor cells. These investigations have revealed that certain derivatives can effectively inhibit tumor cell growth, suggesting their utility in cancer research (Fiaux et al., 2005).
Molecular and Structural Studies
The synthesis and structural analysis of pyrimethamine-based novel co-crystal salts, related to the compound , have been conducted to understand their molecular stability and interactions. Such studies provide insights into the compound's potential applications in developing stable and reactive molecular complexes (Ashfaq et al., 2020).
Properties
IUPAC Name |
(3-bromophenyl)-[3-(2-methylpyrimidin-4-yl)oxypyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrN3O2/c1-11-18-7-5-15(19-11)22-14-6-8-20(10-14)16(21)12-3-2-4-13(17)9-12/h2-5,7,9,14H,6,8,10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XCDAPLGWSYQPBM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=N1)OC2CCN(C2)C(=O)C3=CC(=CC=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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